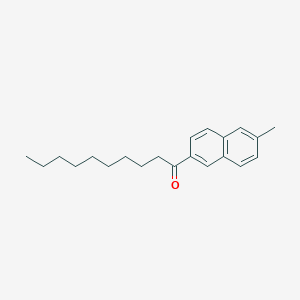
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the benzopyran moiety suggests that this compound may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Final Assembly: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine would depend on its specific biological targets. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl group and benzopyran core might contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine
- N-Ethyl-3,4-dihydro-N-(4-hydroxyphenyl)-2H-1-benzopyran-2-methanamine
Uniqueness
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine may be unique in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the ethyl group and methoxyphenyl moiety can affect its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
81816-85-5 |
|---|---|
Formule moléculaire |
C19H22NO2+ |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2H-chromen-2-yl-ethyl-methyl-phenylmethoxyazanium |
InChI |
InChI=1S/C19H22NO2/c1-3-20(2,21-15-16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22-19/h4-14,19H,3,15H2,1-2H3/q+1 |
Clé InChI |
NTLXGHCWULWSGW-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(C1C=CC2=CC=CC=C2O1)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


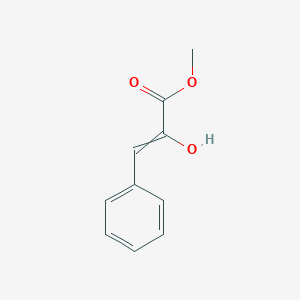

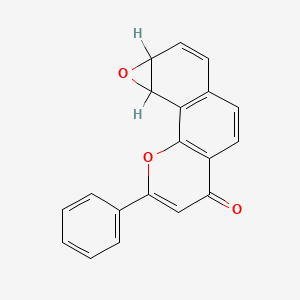

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
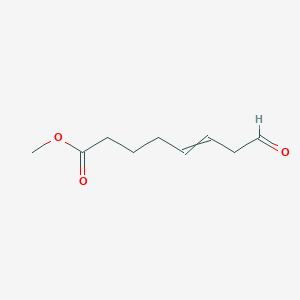
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
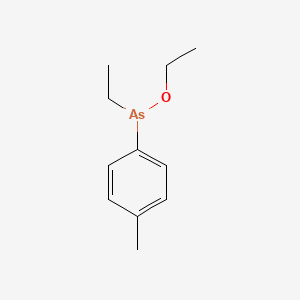
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
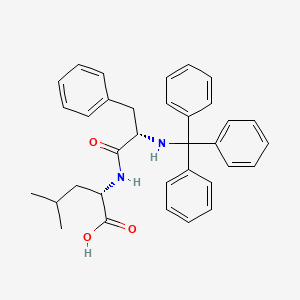
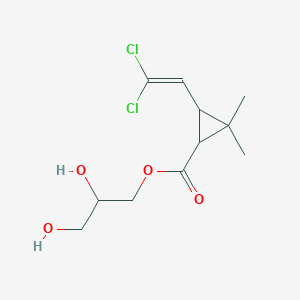
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
